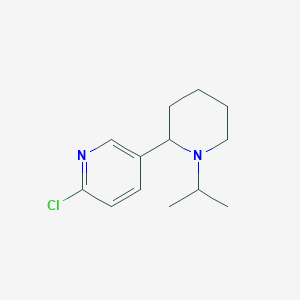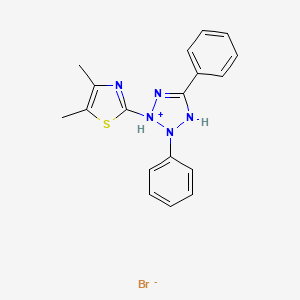
(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-etil-1H-1,2,3,4-tetrazol-5-il)metanamina clorhidrato es un compuesto químico con la fórmula molecular C4H10ClN5. Es un derivado del tetrazol, un anillo de cinco miembros que contiene cuatro átomos de nitrógeno y un átomo de carbono.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (1-etil-1H-1,2,3,4-tetrazol-5-il)metanamina clorhidrato típicamente implica la reacción de una amina apropiada con un derivado de tetrazol. Un método común involucra la reacción de etilamina con 5-clorometil-1H-tetrazol en presencia de una base como el hidróxido de sodio. La reacción se lleva a cabo en un solvente orgánico como etanol o metanol a temperaturas elevadas para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de (1-etil-1H-1,2,3,4-tetrazol-5-il)metanamina clorhidrato puede involucrar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una producción constante. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar aún más la eficiencia de la síntesis industrial.
Análisis De Reacciones Químicas
Tipos de reacciones
(1-etil-1H-1,2,3,4-tetrazol-5-il)metanamina clorhidrato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los correspondientes N-óxidos.
Reducción: Las reacciones de reducción pueden convertir el anillo de tetrazol en otros heterociclos que contienen nitrógeno.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el átomo de cloro es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas, tioles y alcoholes se pueden utilizar en reacciones de sustitución, típicamente en condiciones básicas.
Principales productos formados
Oxidación: Formación de N-óxidos.
Reducción: Formación de heterociclos de nitrógeno reducidos.
Sustitución: Formación de derivados de tetrazol sustituidos.
Aplicaciones Científicas De Investigación
(1-etil-1H-1,2,3,4-tetrazol-5-il)metanamina clorhidrato tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas, incluidas las farmacéuticas y agroquímicas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas y antifúngicas.
Medicina: Explorado por sus posibles efectos terapéuticos, incluido su uso como precursor para el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales y como reactivo en varios procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (1-etil-1H-1,2,3,4-tetrazol-5-il)metanamina clorhidrato depende de su aplicación específica. En sistemas biológicos, puede interactuar con enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. El anillo de tetrazol puede imitar la estructura de sustratos naturales, lo que le permite unirse a los sitios activos de enzimas o receptores, modulando así su actividad.
Comparación Con Compuestos Similares
Compuestos similares
1-Fenil-1H-tetrazol-5-tiol: Otro derivado de tetrazol con diferentes sustituyentes.
3-Nitro-1-(2H-tetrazol-5-il)-1H-1,2,4-triazol-5-amina: Un compuesto energético rico en nitrógeno con un anillo de tetrazol.
1-(ciclohexiloxicarboniloxi)etil 2-etoxi-1-[[2'-(1H-tetrazol-5-il)bifenil-4-il]metil]bencimidazol-7-carboxilato: Un complejo derivado de tetrazol con aplicaciones farmacéuticas.
Singularidad
(1-etil-1H-1,2,3,4-tetrazol-5-il)metanamina clorhidrato es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. Sus grupos etilo y metanamina proporcionan una reactividad única y un potencial para diversas aplicaciones en comparación con otros derivados de tetrazol.
Propiedades
Fórmula molecular |
C4H10ClN5 |
|---|---|
Peso molecular |
163.61 g/mol |
Nombre IUPAC |
(1-ethyltetrazol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C4H9N5.ClH/c1-2-9-4(3-5)6-7-8-9;/h2-3,5H2,1H3;1H |
Clave InChI |
BYPWTTXAGSYPJE-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NN=N1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate](/img/structure/B11825219.png)


![(4R)-4-((3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-10,13-dimethyl-7-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B11825246.png)
![tert-butyl(((3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)dimethylsilane](/img/structure/B11825250.png)



![methyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B11825268.png)

![Ethyl 5-fluoro-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11825270.png)



